3-methyl-1-phenylbut-2-en-1-one
Description
Properties
CAS No. |
5650-07-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-methyl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C11H12O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
WWCPWAFKPMAGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Classic Base-Catalyzed Protocol
Reagents :
-
Acetophenone derivatives and propionaldehyde (or α-methyl aldehydes)
-
Base catalysts: NaOH, KOH, or Ba(OH)₂
Procedure :
-
Acetophenone (10 mmol) and propionaldehyde (20 mmol) are mixed with 20 mol% NaOH in ethanol.
-
The mixture is refluxed for 5–8 hours.
-
The product is isolated via column chromatography (CH₂Cl₂/hexane).
Mechanism :
-
Base deprotonates the α-hydrogen of acetophenone, forming an enolate.
-
Nucleophilic attack on the aldehyde carbonyl generates a β-hydroxy ketone intermediate.
-
Dehydration yields the α,β-unsaturated product.
Limitations :
Microwave-Assisted Optimization
Reagents :
-
Acetophenone, propionaldehyde, NaOH (20 mol%)
Procedure :
-
Reactants are ground with solid NaOH under solvent-free conditions.
-
Irradiated in a microwave reactor (50°C, 5 W, 10–15 min).
Advantages :
-
Reaction time reduced from hours to minutes.
-
Eliminates solvent use, improving atom economy.
Aldol Condensation with Modified Catalysts
Alternative catalysts enhance selectivity and efficiency.
Bifunctional Amino Quaternary Phosphonium Salts
Catalyst : Bifunctional amines with phosphonium ions (e.g., C1 )
Conditions :
-
Solvent: CH₃CN, RT
-
Catalyst loading: 5 mol%
Mechanistic Insight :
Mesoporous Aluminosilicate Catalysis
Catalyst : SiO₂/Al₂O₃ (molar ratio 80:1)
Conditions :
-
Acetic anhydride as acylating agent
-
100°C, 6 hours
Advantages :
-
Recyclable catalyst with minimal leaching.
-
Avoids corrosive bases.
Transition Metal-Catalyzed Approaches
Palladium-Catalyzed Cross-Coupling
Reagents :
-
3-Methyl-1-phenylpropenyl bromide, phenylboronic acid
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF
Conditions :
-
80°C, 12 hours
Side Products :
-
Homocoupling byproducts (<5%).
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| Classic Claisen | NaOH | 70–85 | 5–8 h | Low cost |
| Microwave Claisen | NaOH | 90–98 | 10–15 min | Rapid, solvent-free |
| Bifunctional Catalyst | Phosphonium salt | 82 | 24 h | High selectivity |
| Pd Cross-Coupling | Pd(PPh₃)₄ | 75 | 12 h | Functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated ketones and amines.
Scientific Research Applications
3-methyl-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-1-phenylbut-2-en-1-one involves its reactivity as an electrophilic alkene. The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Key Differences
Below is a systematic comparison of 3-methyl-1-phenylbut-2-en-1-one with five structurally related compounds, focusing on substituents, electronic effects, and applications.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Conjugation : The α,β-unsaturation in this compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. In contrast, saturated analogs like 1-(4-chlorophenyl)-3-methylbutan-1-one lack this reactivity .
- Substituent Influence: Electron-donating groups (e.g., –OCH₃ in 1-(2-hydroxy-5-methoxyphenyl)-3-methylbut-2-en-1-one) stabilize the enone system via resonance, increasing photostability . – Electron-withdrawing groups (e.g., –Cl in 1-(4-chlorophenyl)-3-methylbutan-1-one) reduce ketone reactivity, favoring stability over catalytic activity . The amino group in (2Z)-3-amino-1-phenylbut-2-en-1-one introduces hydrogen-bonding capacity, altering solubility and biological activity .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for the structural elucidation of 3-methyl-1-phenylbut-2-en-1-one?
- Methodological Answer :
- Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Use SHELXL (part of the SHELX suite) for refinement, leveraging its robust algorithms for handling anisotropic displacement parameters and resolving disorder .
- For visualization and analysis of thermal ellipsoids, ORTEP-3 or WinGX provides a graphical interface to generate high-quality crystallographic diagrams .
- Complementary spectroscopic techniques (e.g., ¹H/¹³C NMR , IR , and mass spectrometry ) should be employed to confirm functional groups and molecular connectivity.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Conduct systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) to identify optimal conditions. For example, Claisen-Schmidt condensation between acetophenone derivatives and methyl vinyl ketone could be explored.
- Use chromatographic techniques (HPLC, GC-MS) to monitor reaction progress and isolate intermediates. Reference analogous synthetic strategies for α,β-unsaturated ketones, such as those involving trifluoromethyl groups .
Advanced Research Questions
Q. What methodologies are effective in analyzing the electronic effects of substituents on the reactivity of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model electron distribution across the conjugated enone system. Tools like Gaussian or ORCA can predict regioselectivity in cycloaddition or nucleophilic addition reactions.
- Validate computational results with kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships to quantify electronic influences experimentally.
Q. How should researchers address contradictions between theoretical predictions and experimental stereochemical outcomes in reactions involving this compound?
- Methodological Answer :
- Apply multi-method validation :
- Use X-ray crystallography to resolve stereochemical ambiguities in reaction products .
- Compare experimental NMR coupling constants (e.g., ) with DFT-predicted values to assess conformational preferences.
- Implement data triangulation by cross-referencing results from independent techniques (e.g., circular dichroism, vibrational spectroscopy) to ensure robustness .
Q. What experimental strategies can resolve discrepancies in kinetic vs. thermodynamic product formation during reactions of this compound?
- Methodological Answer :
- Design time-resolved experiments (e.g., stopped-flow spectroscopy) to monitor intermediate formation under varying temperatures.
- Use Arrhenius plots to calculate activation energies for competing pathways.
- Validate findings with computational transition-state modeling to identify kinetic barriers and thermodynamic stabilities .
Methodological Best Practices
- Crystallographic Workflows :
- Data Integrity :
- Follow guidelines from Acta Crystallographica Section E for reporting structural data, ensuring compliance with IUCr standards .
- Computational Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
